

Isolating N-Methylatalaphylline from Atalantia monophylla: A Technical Guide

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Compound of Interest

Compound Name: *N-Methylatalaphylline*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the isolation and characterization of **N-Methylatalaphylline**, an acridone alkaloid, from the plant *Atalantia monophylla*. This document provides a comprehensive overview of the necessary experimental protocols, quantitative data, and relevant biological pathways, serving as a vital resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Atalantia monophylla (L.) Correa, a member of the Rutaceae family, is a plant with a rich history in traditional medicine.[1] Phytochemical investigations have revealed that the plant, particularly its root bark, is a rich source of various secondary metabolites, including acridone alkaloids.[1] Among these, **N-Methylatalaphylline** has garnered interest for its potential biological activities. This guide outlines the systematic approach to isolate and characterize this specific compound.

Experimental Protocols

The isolation of **N-Methylatalaphylline** from *Atalantia monophylla* involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Plant Material Collection and Preparation

Fresh roots of *Atalantia monophylla* should be collected and authenticated. The root bark is separated, washed, shade-dried, and then pulverized into a coarse powder to maximize the surface area for efficient solvent extraction.

Extraction

The powdered root bark is subjected to sequential solvent extraction to isolate the acridone alkaloids.

Protocol:

- **Defatting:** The powdered root bark is first extracted with petroleum ether to remove fats and waxes. This is typically done using a Soxhlet apparatus or by cold maceration.
- **Extraction of Alkaloids:** The defatted plant material is subsequently extracted with dichloromethane and then with acetone.^{[2][3]} These extractions can be performed at room temperature with stirring for an extended period (e.g., 48-72 hours) or using a Soxhlet apparatus for a more exhaustive extraction.
- **Concentration:** The dichloromethane and acetone extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield crude extracts.

Fractionation and Purification

The crude extracts are subjected to column chromatography for the separation and purification of **N-Methylatalaphylline**.

Protocol:

- **Column Preparation:** A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a suitable solvent slurry method to ensure uniform packing.^{[4][5]}
- **Sample Loading:** The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.^[5]
- **Elution:** The column is eluted with a gradient solvent system of increasing polarity. A common solvent system starts with n-hexane, gradually introducing ethyl acetate, and then methanol.

[4] For example, a gradient of n-hexane:ethyl acetate (from 100:0 to 0:100) followed by ethyl acetate:methanol (from 100:0 to 50:50) can be effective.

- **Fraction Collection:** Fractions of the eluate are collected sequentially and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5) and visualized under UV light.
- **Isolation of N-Methylatalaphylline:** Fractions showing a prominent spot corresponding to **N-Methylatalaphylline** (based on comparison with a standard or reported R_f values) are combined.
- **Recrystallization:** The combined fractions are concentrated, and the isolated compound is further purified by recrystallization from a suitable solvent (e.g., methanol or a mixture of chloroform and methanol) to obtain pure crystalline **N-Methylatalaphylline**.

Data Presentation

Physicochemical and Spectroscopic Data of N-Methylatalaphylline

The following table summarizes the key physicochemical and spectroscopic data for the characterization of **N-Methylatalaphylline**.

Parameter	Value
Molecular Formula	C ₁₇ H ₁₇ NO ₄
Molecular Weight	300.33 g/mol
Appearance	Yellow needles
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	14.6 (1H, s, OH), 7.85 (1H, dd, J=8.0, 1.6 Hz), 7.35 (1H, t, J=8.0 Hz), 7.15 (1H, dd, J=8.0, 1.6 Hz), 6.3 (1H, s), 5.3 (1H, t, J=7.0 Hz), 4.1 (3H, s, N-CH ₃), 3.5 (2H, d, J=7.0 Hz), 1.8 (3H, s), 1.7 (3H, s)
¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm)	182.5, 165.0, 160.5, 148.0, 140.0, 135.0, 132.0, 126.0, 122.0, 118.0, 115.0, 105.0, 95.0, 40.0 (N-CH ₃), 25.8, 22.0, 18.0

Note: NMR data is compiled from typical values for acridone alkaloids and may vary slightly based on the solvent and instrument used.

Mandatory Visualizations

Experimental Workflow

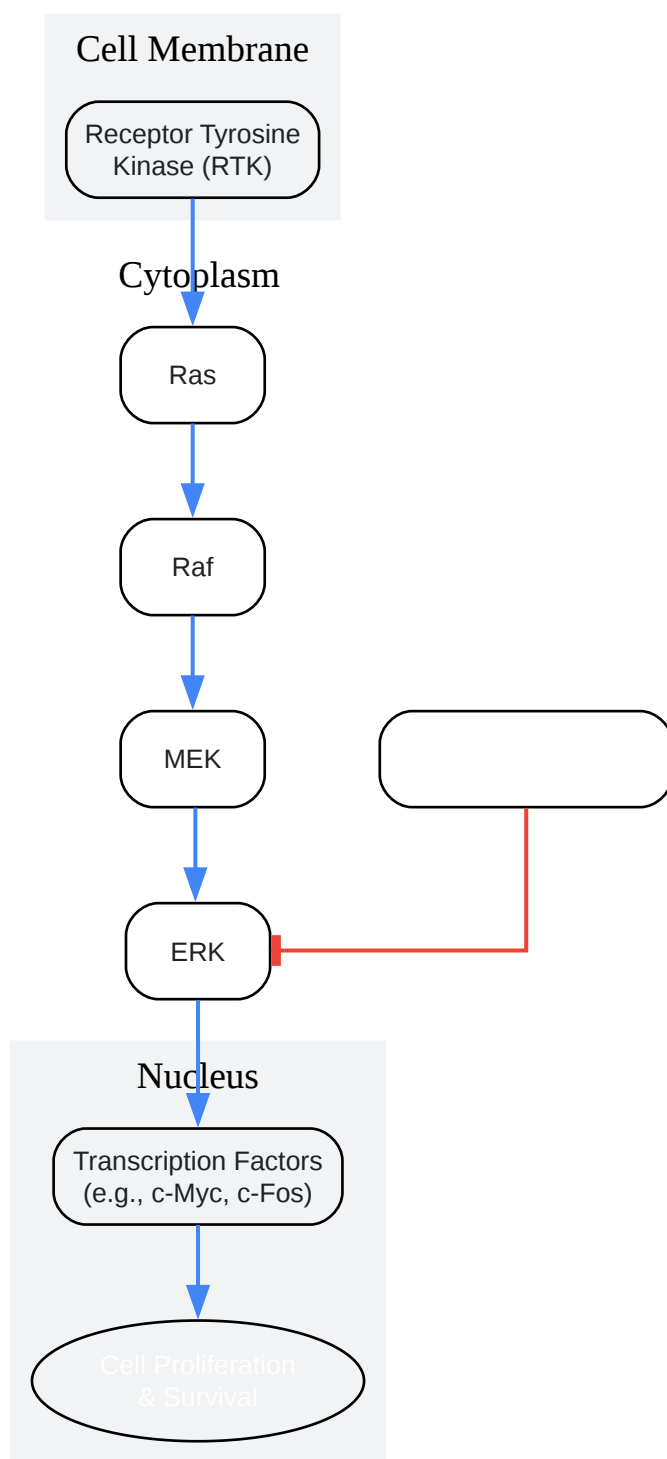


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Caption: Experimental workflow for the isolation of **N-Methylatalaphylline**.

Acridone Alkaloid-Induced ERK Signaling Pathway

Acridone alkaloids isolated from *Atalantia monophylla*, such as buxifoliadine E, have been shown to inhibit cancer cell proliferation by suppressing the ERK signaling pathway.^{[6][7]} This pathway is a key regulator of cell growth and survival.



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Caption: Inhibition of the ERK signaling pathway by acridone alkaloids.

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